1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid
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Description
The compound “1-((t-Butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid” is a derivative of cyclobutane carboxylic acid, where an amino group is attached to the 1-position of the cyclobutane ring. This amino group is further modified with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of such compounds typically involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are prepared by neutralizing commercially available Boc-protected amino acids with 1-ethyl-3-methylimidazolium cation ([emim]) . The resulting Boc-AAILs are then used as starting materials in the synthesis of peptides .Molecular Structure Analysis
The molecular structure of this compound involves a cyclobutane ring, which is a four-membered carbon ring. Attached to one of the carbons of the ring is a carboxylic acid group (-COOH), and attached to the same carbon is an amino group (-NH2) that is protected by a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a Boc-protected amino acid, it would be expected to be stable under basic conditions and towards most nucleophiles . The Boc group can be removed under acidic conditions .Mechanism of Action
Target of Action
The primary target of this compound is the synthesis of dipeptides . The compound is a tert-butyloxycarbonyl (Boc)-protected amino acid , which is commonly used in peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of steps. The proposed mechanism includes the following steps :
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids linked by a single peptide bond. They play crucial roles in various biological processes, including protein synthesis and enzymatic reactions.
Pharmacokinetics
The compound’s boc protection group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound may undergo significant transformations in the body, affecting its bioavailability.
Result of Action
The result of the compound’s action is the formation of dipeptides . Dipeptides are important for various biological functions, including protein synthesis and enzymatic reactions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to be effective at high temperatures in a phosphonium ionic liquid . Additionally, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties suggest that the compound’s action can be influenced by the solvent environment and temperature.
Future Directions
The use of Boc-protected amino acids, such as “1-((t-Butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid”, in peptide synthesis is a well-established practice in organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new applications for these compounds, or investigating their biological activity.
Properties
IUPAC Name |
3-fluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-9(2,3)17-8(16)13-11(7(14)15)5-10(4,12)6-11/h5-6H2,1-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYMAKSJPRSWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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